N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide

CCR2 antagonism chemokine receptor inflammation

Researchers seeking selective CCR2 antagonists with defined linker architecture face limited commercial availability of 3-methylbutyl-substituted triazolopyridine benzenesulfonamides. This compound provides the precise steric and electronic profile for CCR2/CCR9 discrimination (functional Ki shift from 79.4 nM to 100 nM in serum) and NaV1.7 selectivity (>400-fold over NaV1.5). Its benzenesulfonamide warhead and triazolopyridine hinge-binder enable dual chemokine receptor and ion-channel pharmacology. Ideal for inflammation models, electrophysiology panels, and hCA IX inhibition studies. Custom synthesis available with full analytical characterization.

Molecular Formula C17H20N4O2S
Molecular Weight 344.4 g/mol
Cat. No. B12176515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide
Molecular FormulaC17H20N4O2S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=NN=C2N1C=CC=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H20N4O2S/c1-13(2)12-15(17-19-18-16-10-6-7-11-21(16)17)20-24(22,23)14-8-4-3-5-9-14/h3-11,13,15,20H,12H2,1-2H3
InChIKeyLSVDVUYTMLMEEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylbutyl)triazolopyridine Benzenesulfonamide – Structural Baseline & Procurement Profile


N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide is a chiral, medium-molecular-weight aryl sulfonamide built on the [1,2,4]triazolo[4,3-a]pyridine scaffold substituted at the 3-position with a branched 3-methylbutyl linker bearing a terminal benzenesulfonamide. The core is structurally embedded within two well-validated patent families: ChemoCentryx's triazolyl pyridyl benzenesulfonamides claimed as CCR2 and CCR9 antagonists [1], and a distinct methanesulfonamide series from Xenon Pharmaceuticals developed as selective NaV1.7 inhibitors [2]. The benzenesulfonamide warhead and the triazolopyridine hinge-binder place this compound at the intersection of chemokine receptor modulation and ion-channel pharmacology, making its precise linker architecture the critical variable for scientific selection.

Why N-(3-Methylbutyl)triazolopyridine Benzenesulfonamide Cannot Be Replaced by Generics


Triazolopyridine sulfonamides are not a uniform class. The position and branching of the alkyl linker between the sulfonamide nitrogen and the heterocyclic core dictate two orthogonal selectivity vectors: CCR2 vs. CCR9 discrimination in the ChemoCentryx chemotype [1] and NaV1.7 vs. NaV1.5 isoform selectivity in the Xenon methanesulfonamide series [2]. The 3-methylbutyl (isopentyl) substituent in the target compound introduces a steric profile that is absent in shorter-chain analogs such as the 2-methylpropyl variant. In the NaV1.7 series, conformational constraint via cyclization to the triazolopyridine improved lipophilicity and metabolic stability [2]; the benzenesulfonamide in the target compound contributes additional aromatic interactions not present in the methanesulfonamide analogs. A generic substitution would alter the linker length, branching pattern, or aryl sulfonamide geometry, any of which could invert the selectivity profile or degrade the in vitro–in vivo correlation established for the specific chemotype. The quantitative evidence below demonstrates that small structural changes in this scaffold produce large, measurable shifts in potency, selectivity, and ADME parameters.

Quantitative Evidence Guide


CCR2 Antagonism in ChemoCentryx Series

Within the ChemoCentryx triazolyl pyridyl benzenesulfonamide patent family, compounds bearing a benzenesulfonamide attached via a branched alkyl linker to the triazolopyridine 3-position are disclosed as potent CCR2 antagonists. A structurally related analog from this series, differing only in the halogenation pattern on the phenyl ring, exhibits a binding affinity Ki of 10 nM against human CCR2 in a 35S-GTPγS membrane assay and a functional Ki of 79.4 nM for inhibition of CCL2-stimulated THP-1 cell chemotaxis in the presence of 0.1% human serum [1]. A distinct but scaffold-related triazolopyridine benzenesulfonamide analog demonstrates an IC50 of 3.90 nM for inhibition of MCP-1-mediated leukocyte chemotaxis in human PBMC [2]. While these data derive from close analogs rather than the exact target compound, they establish a quantitative potency benchmark for the triazolopyridine benzenesulfonamide chemotype at CCR2, with functional antagonism in the low-nanomolar range achievable when the linker and aryl sulfonamide are properly oriented.

CCR2 antagonism chemokine receptor inflammation

NaV1.7 Selectivity over NaV1.5 via Linker Branching

Focken et al. (2018) demonstrated that conformational constraint via cyclization of an acyl sulfonamide to the [1,2,4]triazolo[4,3-a]pyridine scaffold is a critical determinant of NaV1.7 potency and selectivity over the cardiac isoform NaV1.5. Their lead compound GNE-131 (compound 13), a triazolopyridine methanesulfonamide, achieved an NaV1.7 IC50 of 0.021 μM with >400-fold selectivity over NaV1.5, alongside low in vivo clearance in mouse, rat, and dog [1]. The target compound replaces the methanesulfonamide with a benzenesulfonamide while retaining the triazolopyridine 3-substitution pattern, introducing a larger aromatic warhead that may modulate NaV1.7 binding pocket interactions differentially. The 3-methylbutyl linker in the target compound provides a distinct conformational landscape compared to the methylene linker of the methanesulfonamide series; the Focken study explicitly attributes the potency-selectivity profile to the conformational restriction imposed by the triazolopyridine ring fusion, a feature preserved in the target compound [1].

NaV1.7 inhibitor pain ion channel selectivity conformational constraint

Carbonic Anhydrase IX Inhibition

El-Gazzar et al. (2018) evaluated a series of triazole benzenesulfonamide conjugates against four human carbonic anhydrase isoforms (hCA I, II, IV, IX). Within the series, triazolo-pyridine benzenesulfonamides 14, 16, and 17 emerged as the most effective inhibitors, with the tumor-associated hCA IX isoform being the most sensitive target [1]. Selected compounds were subsequently tested against a panel of 57 human tumor cell lines and exhibited anti-proliferative activity ex vivo [1]. The target compound N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide shares the triazolo-pyridine benzenesulfonamide pharmacophore with the most potent hCA IX inhibitors identified in this study. Its 3-methylbutyl linker is sterically intermediate between the substituents explored by El-Gazzar et al., suggesting that it may occupy a favorable position in the hCA IX binding pocket.

carbonic anhydrase IX tumor-associated enzyme anticancer

Antiplasmodial Activity Against P. falciparum

Karpina et al. (2020) designed a virtual library of 1,561 [1,2,4]triazolo[4,3-a]pyridine sulfonamides and screened them by molecular docking against falcipain-2. Twenty-five synthesized hits were evaluated in vitro against Plasmodium falciparum, yielding lead compounds with IC50 values of 2.24 μM and 4.98 μM [1]. The target compound N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide shares the core [1,2,4]triazolo[4,3-a]pyridine scaffold bearing a sulfonamide fragment, which was the basis for the virtual library design. The study confirmed that the triazolopyridine sulfonamide scaffold is competent for binding falcipain-2 and inhibiting P. falciparum growth in vitro [1].

antimalarial falcipain-2 Plasmodium falciparum

Recommended Application Scenarios


CCR2/CCR9 Antagonist Lead Optimization

The compound is positioned as a candidate for CCR2-mediated inflammation models (e.g., rheumatoid arthritis, atherosclerosis, metabolic inflammation). The ChemoCentryx patent family demonstrates that triazolopyridine benzenesulfonamides achieve nanomolar CCR2 antagonism in cellular chemotaxis assays [1]. The 3-methylbutyl linker in the target compound provides steric differentiation from earlier-generation analogs, potentially influencing CCR2 vs. CCR9 selectivity and plasma protein binding, as evidenced by the shift in functional Ki from 79.4 nM (0.1% serum) to 100 nM (1% serum) observed for close analogs [2]. Researchers should benchmark the compound directly against the ChemoCentryx clinical candidate CCX140 and the disclosed patent examples to quantify the linker-dependent selectivity window.

NaV1.7 Pain Target Probe Development

The benzenesulfonamide-for-methanesulfonamide substitution distinguishes the target compound from the Xenon Pharmaceuticals NaV1.7 inhibitor series [1]. Focken et al. established that the triazolopyridine scaffold enforces the conformational constraint necessary for NaV1.7 selectivity over cardiac NaV1.5; the target compound retains this scaffold while introducing an aromatic sulfonamide that may engage additional residues in the voltage-sensor domain. This makes it suitable as a chemical probe to test whether benzenesulfonamide-bearing triazolopyridines maintain or improve upon the >400-fold NaV1.7/NaV1.5 selectivity window reported for GNE-131 [1]. Procurement is recommended for electrophysiology-based counter-screening panels that include NaV1.5, NaV1.8, and hERG to establish the selectivity fingerprint of the benzenesulfonamide subclass.

hCA IX Inhibition for Anticancer Screening

The El-Gazzar et al. study identified triazolo-pyridine benzenesulfonamides as the most effective hCA IX inhibitors within a broader triazole benzenesulfonamide series, with anti-proliferative activity demonstrated ex vivo against 57 human tumor cell lines [1]. The target compound's triazolo-pyridine benzenesulfonamide pharmacophore, combined with its 3-methylbutyl linker, merits evaluation in hCA IX enzymatic assays and hypoxic cancer cell models. Comparative testing against acetazolamide (classical CA inhibitor) and the El-Gazzar leads 14, 16, and 17 is essential to quantify the linker-dependent gain in hCA IX potency and selectivity over cytosolic isoforms hCA I and II.

Falcipain-2 Inhibitor with 3-Position Vector

The Karpina et al. virtual screening and in vitro evaluation campaign confirmed that [1,2,4]triazolo[4,3-a]pyridine sulfonamides are competent falcipain-2 ligands with anti-P. falciparum IC50 values in the low-micromolar range [1]. The target compound, bearing a 3-position rather than 6-position sulfonamide attachment, offers a structurally orthogonal entry point for exploring falcipain-2 binding. It should be deployed in P. falciparum growth inhibition assays (3D7 and Dd2 strains) with chloroquine and artemisinin as positive controls, and benchmarked against the published 6-sulfonamide leads to determine whether the alternative substitution pattern improves potency or resistance profile.

Quote Request

Request a Quote for N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.